3-tert-butyl-1-[2-(4-hydroxypiperidin-1-yl)ethyl]urea
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Overview
Description
3-tert-butyl-1-[2-(4-hydroxypiperidin-1-yl)ethyl]urea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a tert-butyl group, a hydroxypiperidine moiety, and an ethylurea linkage, which contribute to its unique chemical properties and reactivity.
Scientific Research Applications
3-tert-butyl-1-[2-(4-hydroxypiperidin-1-yl)ethyl]urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as enzyme inhibition or receptor modulation.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-1-[2-(4-hydroxypiperidin-1-yl)ethyl]urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Protection of the amine group: The piperidine ring is protected using a tert-butyl group to prevent unwanted side reactions.
Formation of the urea linkage: The protected piperidine is reacted with an isocyanate to form the urea linkage.
Deprotection: The tert-butyl group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-1-[2-(4-hydroxypiperidin-1-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The urea linkage can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the urea linkage may produce an amine.
Mechanism of Action
The mechanism of action of 3-tert-butyl-1-[2-(4-hydroxypiperidin-1-yl)ethyl]urea involves its interaction with specific molecular targets. The hydroxyl group and urea linkage can form hydrogen bonds with enzymes or receptors, modulating their activity. The compound may also interact with cellular pathways, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
tert-butyl-4-hydroxypiperidine-1-carboxylate: Similar structure but with a carboxylate group instead of a urea linkage.
tert-butyl-4-hydroxy-3-(2-methylpiperidin-yl)propylcarbamate: Contains a carbamate group instead of a urea linkage.
Uniqueness
3-tert-butyl-1-[2-(4-hydroxypiperidin-1-yl)ethyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in scientific research and industry.
Properties
IUPAC Name |
1-tert-butyl-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O2/c1-12(2,3)14-11(17)13-6-9-15-7-4-10(16)5-8-15/h10,16H,4-9H2,1-3H3,(H2,13,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQFGMCLDKDGFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCCN1CCC(CC1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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